molecular formula C8H15N3O B12342862 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one

4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one

Cat. No.: B12342862
M. Wt: 169.22 g/mol
InChI Key: PYZYLWWXHFRBDO-UHFFFAOYSA-N
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Description

4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a tetrahydropyrimidinone core with an amino group and a butan-2-yl substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-amine with a suitable carbonyl compound, followed by cyclization in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups, expanding the utility of the original compound in different applications .

Scientific Research Applications

4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism by which 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and the tetrahydropyrimidinone core play crucial roles in binding to active sites, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, including antimicrobial activity through disruption of bacterial cell wall synthesis or anticancer activity by interfering with cell proliferation .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-butan-2-yl-4-imino-1,3-diazinan-2-one

InChI

InChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12)

InChI Key

PYZYLWWXHFRBDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(=N)NC1=O

Origin of Product

United States

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